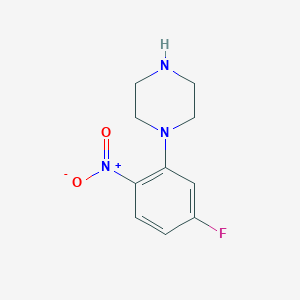

1-(5-Fluoro-2-nitrophenyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12FN3O2 |

|---|---|

Molecular Weight |

225.22 g/mol |

IUPAC Name |

1-(5-fluoro-2-nitrophenyl)piperazine |

InChI |

InChI=1S/C10H12FN3O2/c11-8-1-2-9(14(15)16)10(7-8)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 |

InChI Key |

XKVPLOIJPMUKRU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC(=C2)F)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Solubility Profile & Solvent Selection for 1-(5-Fluoro-2-nitrophenyl)piperazine

[1]

Executive Summary

This compound (often an intermediate in the synthesis of antipsychotic or antifungal agents) presents a distinct solubility profile governed by its lipophilic fluoronitrobenzene core and its basic secondary amine moiety .[1]

Successful manipulation of this compound requires a bipartite solvent strategy:

-

Non-polar/Polar Aprotic systems for nucleophilic aromatic substitution (

) reactions. -

Polar Protic/Aqueous Acid systems for purification and salt formation.[2]

This guide provides the physicochemical grounding and validated protocols to optimize these workflows.

Physicochemical Basis of Solubility

To predict solubility behavior without exhaustive empirical testing, we analyze the structural determinants:

-

Lipophilic Domain (Fluoronitrophenyl): The aromatic ring is highly deactivated by the electron-withdrawing Nitro (

) and Fluoro ( -

Hydrophilic/Basic Domain (Piperazine): The

-amine is a secondary amine with a pKa-

Neutral pH: The molecule is neutral and lipophilic (LogP

1.5).[2] -

Acidic pH: The

nitrogen protonates, forming a cationic salt, rendering the compound highly water-soluble.

-

Computed Property Profile

| Property | Value (Approx.) | Implication for Solubility |

| LogP | 1.46 – 1.60 | Moderate lipophilicity.[1][2] Soluble in organics; poor in neutral water.[2] |

| pKa (Conj. Acid) | ~8.8 (Piperazine NH) | Soluble in aqueous dilute HCl or acetic acid.[2] |

| H-Bond Donors | 1 (NH) | Capable of H-bonding with alcohols (MeOH, EtOH).[1] |

| H-Bond Acceptors | 4 (O, N, F) | High solubility in DMSO/DMF via dipole interactions.[1][2] |

Solvent Compatibility Matrix

The following data categorizes solvents based on their thermodynamic interaction with the solute at

Category A: High Solubility (Primary Solvents)

Use for: Stock solutions, Reaction media, Extractions.

| Solvent | Solubility | Mechanistic Rationale |

| Dichloromethane (DCM) | >100 mg/mL | Excellent interaction with the polarized nitro-aromatic core.[1][2] Primary choice for liquid-liquid extraction.[1][2] |

| DMSO / DMF | >150 mg/mL | Strong dipole-dipole interactions stabilize the nitro group.[1][2] Ideal for |

| Methanol (MeOH) | ~50 mg/mL | Good solubility due to H-bonding.[1][2] Solubility increases significantly upon heating ( |

| Ethyl Acetate | ~30-50 mg/mL | Moderate solubility.[1][2] Good for TLC spotting and washing crude solids.[2] |

Category B: Conditional Solubility (Crystallization Media)

Use for: Recrystallization, Purification.

| Solvent | Solubility | Mechanistic Rationale |

| Ethanol (EtOH) | Moderate (Hot) | "Goldilocks" solvent.[1][2] Low solubility at RT, high at reflux.[2] Ideal for recrystallization.[2] |

| Isopropanol (IPA) | Low (RT) / High (Hot) | Standard solvent for obtaining high-purity crystalline solids.[1][2] |

| Toluene | Moderate | Useful for azeotropic drying, though solubility is lower than in chlorinated solvents.[2] |

Category C: Anti-Solvents (Precipitation)

Use for: Crashing out products, yield maximization.

| Solvent | Solubility | Mechanistic Rationale |

| Water (Neutral/Basic) | <1 mg/mL | The neutral free base is hydrophobic.[1][2] |

| Hexanes / Heptane | Negligible | Highly non-polar; cannot solvate the polar nitro/amine functionalities.[2] |

| Diethyl Ether | Low | Often used to wash filter cakes to remove organic impurities without dissolving the product.[2] |

Validated Experimental Protocols

Protocol 4.1: Determination of Saturation Solubility (Shake-Flask Method)

Use this protocol to generate precise solubility data for your specific batch/polymorph.[1]

-

Preparation: Weigh 50 mg of this compound into a 4 mL HPLC vial.

-

Solvent Addition: Add 500

L of the target solvent.[2] -

Equilibration: Cap and vortex for 1 minute. Place in a shaker/incubator at

for 24 hours.-

Visual Check: If fully dissolved, add more solid until a precipitate remains.[2]

-

-

Sampling: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.

-

Quantification: Remove supernatant, dilute 1:100 in Methanol, and analyze via HPLC-UV (254 nm).

Protocol 4.2: Purification via Recrystallization

Target Impurity Profile: Unreacted piperazine (polar) and fluoronitrobenzene precursors (non-polar).[1]

-

Dissolution: Suspend crude solid in Ethanol (95%) (approx. 10 mL per gram of solid).

-

Heating: Heat to reflux (

) with stirring until the solution is clear.-

Note: If particulates remain, hot filter through a sintered glass funnel.[2]

-

-

Nucleation: Remove from heat. Allow to cool slowly to RT.

-

Anti-Solvent (Optional): If no crystals form at RT, add Hexane dropwise until slight turbidity persists, then cool to

. -

Isolation: Filter the yellow needles/plates and wash with cold Hexane/Ethanol (9:1).[2]

Workflow Visualization

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the correct solvent system based on the immediate experimental goal.

Caption: Decision matrix for solvent selection based on unit operation (Synthesis, Purification, or Extraction).

Safety & Handling (E-E-A-T)

-

Nitro-Aromatic Toxicity: Nitro-substituted aromatics are potential mutagens and skin sensitizers.[1][2] Always handle this compound in a fume hood.[1]

-

Skin Absorption: The lipophilic nature (LogP ~1.[2]5) facilitates dermal absorption.[2] Double-gloving (Nitrile) is recommended.[1][2]

-

Thermal Stability: While stable at reflux in ethanol, avoid heating dry solids above

due to the energetic potential of the nitro group.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2783066, 1-(2-Fluoro-4-nitrophenyl)piperazine (Isomer Analog).[1][2] Retrieved from [Link][1]

-

Cheméo. Chemical Properties of Fluorophenylpiperazine Derivatives. Retrieved from [Link][1]

-

University of Regina. pKa Values of Piperazine Derivatives. (Validation of basicity data). Retrieved from [Link]

Hazard Identification and Risk Assessment: A Foundational Approach

An In-Depth Technical Guide to the Safe Handling of Nitrophenylpiperazine Compounds

This guide provides a comprehensive framework for the safe handling of nitrophenylpiperazine (NPP) compounds, a class of molecules with significant interest in medicinal chemistry and drug development, including as potential tyrosinase inhibitors.[1][2] Given that many NPP derivatives have not been fully characterized toxicologically, this document is grounded in the precautionary principle, combining established chemical safety protocols with risk mitigation strategies for potent and novel compounds.[3] It is intended for researchers, laboratory personnel, and drug development professionals.

The cornerstone of safe handling is a thorough understanding of the potential hazards. While each NPP derivative is unique, a review of available Safety Data Sheets (SDS) for compounds like 1-(2-Nitrophenyl)piperazine and 1-(4-Nitrophenyl)piperazine reveals a consistent hazard profile.[3][4]

1.1 Known Hazard Profile

Nitrophenylpiperazine compounds are classified under the Globally Harmonized System (GHS) with several key hazards.

| Hazard Class | Hazard Statement | GHS Pictogram | Common NPPs |

| Skin Irritation | H315: Causes skin irritation.[4][5] |

ngcontent-ng-c747876706="" class="ng-star-inserted"> | 1-(2-Nitrophenyl)piperazine, 1-(4-Nitrophenyl)piperazine |

| Eye Irritation | H319: Causes serious eye irritation.[4][5] |

ngcontent-ng-c747876706="" class="ng-star-inserted"> | 1-(2-Nitrophenyl)piperazine, 1-(4-Nitrophenyl)piperazine |

| Respiratory Irritation | H335: May cause respiratory irritation.[4][5] | 1-(2-Nitrophenyl)piperazine, 1-(4-Nitrophenyl)piperazine | |

| Acute Toxicity | H302/H312/H331: Harmful if swallowed/in contact with skin/Toxic if inhaled.[5] | Varies by derivative |

The parent piperazine structure is also known to be corrosive and a potential sensitizer, capable of causing allergic skin reactions upon exposure.[6][7] This underlying reactivity necessitates caution even with derivatives.

1.2 The Precautionary Principle: Addressing Uncharacterized Toxicity

A critical point noted in multiple safety data sheets is that the "toxicological properties of this material have not been fully investigated."[3] This lack of comprehensive data demands a conservative approach. All NPP compounds should be treated as potentially potent Active Pharmaceutical Ingredients (APIs). This involves a risk-based strategy known as Control Banding or Occupational Exposure Banding (OEB) , where chemicals are assigned to hazard bands that correspond to specific handling and containment procedures.[8][9][10] In the absence of a defined Occupational Exposure Limit (OEL), assuming a high-potency category (e.g., OEB 3 or 4) is a prudent starting point for establishing controls.[10]

The Hierarchy of Controls: A Systematic Approach to Safety

The most effective safety programs implement a multi-layered approach to hazard mitigation, known as the Hierarchy of Controls. The primary goal is to control hazards at the source, with personal protective equipment serving as the final barrier.[11][12]

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

2.1 Engineering Controls: The First Line of Physical Defense

Engineering controls are physical changes to the workspace that isolate personnel from hazards. They are the most critical element for handling potent compounds like NPPs.[11][12]

-

Primary Containment: The goal is to contain the material at the source.[11]

-

Chemical Fume Hoods: Essential for all manipulations of NPP solutions. Ensure adequate ventilation and airflow.[4]

-

Ventilated Balance Enclosures (VBEs) or Gloveboxes: Mandatory for handling or weighing powdered NPP compounds. These systems provide a contained environment that prevents inhalation of fine particles.[13] For highly potent or sensitizing derivatives, a glovebox isolator offers the highest level of protection.[8][13]

-

-

Secondary Containment: These controls protect the wider laboratory environment in case of a primary containment failure.

-

Facility Design: Laboratories should be designed with single-pass airflow to prevent cross-contamination. Air pressure differentials should be maintained to keep handling areas negative to adjacent spaces.[13]

-

Emergency Equipment: Emergency eyewash stations and safety showers must be readily available in the immediate vicinity of any potential exposure.[3][4][14]

-

2.2 Administrative Controls: Safe Work Practices and Procedures

These are the policies and procedures that reinforce safe behavior.

-

Standard Operating Procedures (SOPs): Detailed, written SOPs must be developed for every process involving NPPs, from receipt to disposal.

-

Hazard Communication and Training: All personnel must be trained on the specific hazards of NPPs, the contents of the SDS, and the established SOPs, in line with OSHA's Hazard Communication Standard.[15][16][17]

-

Access Control: Designate specific areas for handling NPPs and restrict access to authorized and trained personnel only.

-

Hygiene Practices: Enforce strict hygiene protocols. Do not eat, drink, or smoke in the laboratory.[4][18] Always wash hands thoroughly after handling the product, even if gloves were worn.[4][14][19] Contaminated work clothes should not be taken home.[14]

2.3 Personal Protective Equipment (PPE): The Last Line of Defense

PPE is required for all activities involving NPPs, but its effectiveness depends on proper selection and use. It should never be the sole means of protection.[4]

| PPE Category | Specification | Rationale and Causality |

| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard.[20] A face shield should be worn over goggles during procedures with a high splash risk.[4][20][21] | Protects against direct contact of powders or solutions with the eyes, preventing serious irritation or damage.[22] The face shield provides a broader barrier against splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[23] Check manufacturer's compatibility charts.[21][24] Use a double-gloving technique for handling potent solids. | Provides a direct barrier to prevent skin contact, which can cause irritation and potential systemic absorption.[22] Double-gloving minimizes contamination risk during glove removal. |

| Body Protection | A fully buttoned laboratory coat.[21] For larger quantities or significant splash potential, a chemical-resistant apron or coveralls may be necessary.[20] | Protects skin and personal clothing from contamination. Fabrics like Nomex are preferred for their chemical and flame resistance.[21] |

| Respiratory Protection | Required if engineering controls are insufficient or during emergency situations. Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[4][6][22] | Prevents inhalation of airborne powders or aerosols, which is a primary route of exposure that can cause respiratory irritation or toxicity.[3][4] |

Standard Operating Procedures for the NPP Lifecycle

A "cradle-to-grave" approach ensures safety at every stage of the compound's use in the laboratory.

3.1 Protocol: Weighing and Preparing Stock Solutions

This workflow is one of the highest-risk activities due to the potential for generating and inhaling airborne powder.

-

Preparation: Don all required PPE (double gloves, lab coat, goggles, face shield). Ensure the Ventilated Balance Enclosure (VBE) or glovebox is certified and functioning correctly.

-

Staging: Place all necessary equipment (vial of NPP, spatula, weigh paper/boat, receiving vessel with solvent, wash bottle) inside the VBE before starting. This minimizes airflow disruption.

-

Weighing: Slowly open the NPP container inside the VBE. Carefully weigh the desired amount of solid. Use a gentle technique to avoid creating dust clouds.

-

Transfer: Add the weighed solid directly to the receiving vessel containing the solvent.

-

Initial Decontamination: Cap the receiving vessel. Use a solvent-dampened wipe to decontaminate the spatula, weigh boat, and any surfaces within the VBE that may have been exposed. Dispose of wipes and the weigh boat in a designated hazardous waste bag inside the enclosure.

-

Container Sealing: Tightly close the primary NPP container. Decontaminate the exterior of the container with a wipe before removing it from the VBE.

-

Final Steps: Remove the sealed stock solution and decontaminated primary container from the VBE. Remove outer gloves before exiting the immediate area.

3.2 Storage and Transportation

-

Storage: Store NPP compounds in a cool, dry, well-ventilated area in tightly sealed, clearly labeled containers.[3][4][25] Segregate them from incompatible materials such as strong oxidizing agents, acids, and bases.[6][25] Storage should be in a locked cabinet or a restricted-access area.[5][19]

-

Transportation: When moving NPPs within the facility, use secondary containment. This involves placing the primary, sealed container inside a second, unbreakable container (like a plastic tub) that can be sealed.

3.3 Decontamination and Waste Disposal

All waste generated from handling NPPs is considered hazardous waste.

-

Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for:

-

Solid waste (gloves, wipes, weigh boats).

-

Liquid waste (unused solutions, rinsates).

-

Sharps (contaminated needles or glassware).

-

-

Decontamination: All non-disposable equipment (glassware, spatulas) must be decontaminated. A triple-rinse procedure is recommended: rinse with a suitable solvent to solubilize the NPP, followed by a standard wash with soap and water.[26] Collect all rinsate as hazardous liquid waste.[26]

-

Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[14][27] Never discharge NPP waste down the drain.[19]

Emergency Procedures

Rapid and correct response to an emergency is critical to minimizing harm.

Caption: A stepwise workflow for responding to a spill of nitrophenylpiperazine compounds.

4.1 Personnel Exposure and First Aid

In case of any exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding medical personnel.[3][4]

| Exposure Route | Immediate First Aid Actions |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][7] Remove contact lenses if present and easy to do.[19] |

| Skin Contact | Immediately remove all contaminated clothing.[7][19] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][4][6] |

| Inhalation | Move the affected person to fresh air immediately.[3][4] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[3][4][7] |

| Ingestion | Do NOT induce vomiting.[3][4] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3] Never give anything by mouth to an unconscious person.[3][4] |

References

-

Handling & Processing of Potent Compounds: A Holistic Approach. IPS. [Link]

-

Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98%. Cole-Parmer. [Link]

-

Piperazine - HAZARD SUMMARY. New Jersey Department of Health. [Link]

-

OSHA Requirements for HazCom Compliance. NASP. [Link]

-

OSHA Chemical Storage Requirements. Conn Maciel Carey LLP. [Link]

-

Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. [Link]

-

Containment of High-Potency Products in a GMP Environment. BioProcess International. [Link]

-

Freund-Vector's Approach to Safely Processing Potent Compounds. Freund-Vector Corporation. [Link]

-

OSHA Chemical Hazards And Communication. NCBI Bookshelf, NIH. [Link]

-

Hazardous Materials Compliance: OSHA Standards and Best Practices. Mancomm. [Link]

-

Handling of highly potent pharmaceutical compounds: Effective strategies for contract manufacturing organizations. ResearchGate. [Link]

-

Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration. [Link]

-

Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. PubMed. [Link]

-

OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]

-

Good laboratory practice compliance. European Medicines Agency (EMA). [Link]

-

Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]

-

European Medicines Agency (EMA) Guidelines. Research Quality Association (RQA). [Link]

-

EMA Clinical Laboratory Guidance - Key points and Clarifications. ECMC Network. [Link]

-

PPE for Chemical Handling: A Quick Guide. Healthy Bean Ltd. [Link]

-

Scientific guidelines. European Medicines Agency (EMA). [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

From laboratory to patients. How the safety of medicines is ensured in the European Union. European Medicines Agency (EMA). [Link]

-

How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. SDS Manager. [Link]

-

Current awareness of piperazines: pharmacology and toxicology. PubMed. [Link]

-

Personal Protective Equipment (PPE) for Working with Oxidizing Agents. LinkedIn. [Link]

-

Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry, PMC. [Link]

-

(PDF) Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. ResearchGate. [Link]

-

Hazardous Waste Disposal Guide. Northwestern University. [Link]

-

DECONTAMINATION AND WASTE MANAGEMENT. University of Alabama at Birmingham. [Link]

-

Hazardous Materials Disposal Guide. Nipissing University. [Link]

-

Chemical Decontamination of Liquid Biohazardous Wastes. University of Auckland. [Link]

-

Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

Sources

- 1. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]

- 9. agnopharma.com [agnopharma.com]

- 10. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]

- 11. researchgate.net [researchgate.net]

- 12. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]

- 13. bioprocessintl.com [bioprocessintl.com]

- 14. nj.gov [nj.gov]

- 15. naspweb.com [naspweb.com]

- 16. OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. mancomm.com [mancomm.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK [sdsmanager.com]

- 21. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 22. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]

- 23. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]

- 24. safety.fsu.edu [safety.fsu.edu]

- 25. fishersci.ca [fishersci.ca]

- 26. nswai.org [nswai.org]

- 27. nipissingu.ca [nipissingu.ca]

The Strategic Rise of Fluorinated Piperazines: A Technical Guide to Their Discovery and Application in Medicinal Chemistry

Introduction: The Convergence of a Privileged Scaffold and a Powerful Halogen

In the landscape of modern drug discovery, the piperazine ring stands as a quintessential "privileged scaffold."[1] Its simple, six-membered heterocyclic structure, with two opposing nitrogen atoms, offers a unique combination of synthetic accessibility and conformational rigidity. This allows for the precise positioning of substituents to optimize interactions with biological targets.[1] The nitrogen atoms serve as versatile handles for chemical modification, enabling the fine-tuning of physicochemical properties like solubility and basicity, which are critical for favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2]

Parallel to the enduring utility of the piperazine moiety, the strategic incorporation of fluorine has become a cornerstone of contemporary medicinal chemistry.[3] The unique electronic properties of fluorine—its high electronegativity and the strength of the carbon-fluorine bond—allow for the modulation of a molecule's reactivity, pKa, lipophilicity, and metabolic stability.[3] The introduction of fluorine can block sites of metabolic oxidation, enhance binding affinity to target proteins, and improve membrane permeability.[4]

This guide provides an in-depth exploration of the intersection of these two powerful tools in drug design: the discovery and background of fluorinated piperazines. We will delve into the historical context of their development, the evolution of synthetic strategies for their creation, the profound impact of fluorination on the piperazine scaffold's properties, and their successful application in various therapeutic areas.

The Genesis of an Idea: Early Discoveries and the Rationale for Fluorination

The deliberate incorporation of fluorine into drug candidates began in the mid-20th century, and it wasn't long before this strategy was applied to piperazine-containing molecules. One of the early and notable examples is the antipsychotic drug Fluphenazine . While the core discovery was centered on the phenothiazine scaffold, the inclusion of a trifluoromethyl (-CF3) group on this ring system, which is linked to a piperazine moiety, was a critical design choice.

Fluphenazine, approved in 1959, primarily functions as a dopamine D2 receptor antagonist.[5][6] The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the phenothiazine ring, which in turn modulates the interaction with the dopamine receptor.[7] This strategic fluorination contributes to the drug's high potency.[5] The piperazine linker plays a crucial role in connecting the fluorinated core to a hydroxyethyl side chain, which is important for its pharmacokinetic profile and allows for the formation of long-acting decanoate and enanthate ester prodrugs.[5][8]

The success of early drugs like Fluphenazine provided a strong rationale for the continued exploration of fluorinated piperazines. The central hypothesis was that combining the robust and versatile piperazine scaffold with the unique modulatory effects of fluorine could lead to new chemical entities with superior therapeutic properties.

The Chemist's Toolkit: Evolving Synthetic Methodologies

The synthesis of fluorinated piperazines has evolved from classical methods to more sophisticated and efficient strategies, including late-stage functionalization techniques. The primary approaches can be categorized based on how the fluorinated moiety is introduced relative to the piperazine ring.

Building from Fluorinated Precursors: The N-Arylation Approach

A common and powerful method for synthesizing N-aryl fluorinated piperazines is the nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling of a piperazine with a fluorinated aryl halide. The Buchwald-Hartwig amination has become a particularly important tool for this transformation due to its mild reaction conditions and broad functional group tolerance.[1]

Experimental Protocol: Palladium-Catalyzed N-Arylation of Piperazine with a Fluoroaromatic Bromide (Buchwald-Hartwig Amination)

This protocol is a generalized procedure for the synthesis of an N-(fluoroaryl)piperazine.

Materials:

-

1-Boc-piperazine

-

A fluoroaryl bromide (e.g., 1-bromo-4-fluorobenzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., RuPhos)

-

A strong base (e.g., sodium tert-butoxide, NaOtBu)

-

Anhydrous toluene

-

Hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) for deprotection

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and NaOtBu (e.g., 1.4 equivalents).

-

Addition of Reactants: Add the fluoroaryl bromide (1.0 equivalent) and 1-Boc-piperazine (1.2 equivalents) to the flask, followed by the addition of anhydrous toluene via syringe.

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the Boc-protected N-(fluoroaryl)piperazine.

-

Deprotection: Dissolve the purified product in a suitable solvent (e.g., dichloromethane) and add a solution of HCl in dioxane or TFA. Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Isolation: Remove the solvent under reduced pressure. The resulting hydrochloride salt can be used directly or neutralized with a base to yield the free amine.

Direct Fluorination and Late-Stage Functionalization

More recent advances have focused on the "late-stage" fluorination of complex molecules that already contain a piperazine moiety.[9] These methods are highly valuable as they allow for the rapid generation of fluorinated analogs from advanced intermediates or even final drug compounds, accelerating structure-activity relationship (SAR) studies. Techniques involving C-H fluorination are particularly attractive, though they often face challenges with regioselectivity.[10][11]

Diagram: Synthetic Strategies for Fluorinated Piperazines

Caption: Key synthetic routes to fluorinated piperazines.

The Fluorine Effect: Transforming Molecular Properties and Pharmacokinetics

The introduction of fluorine onto a piperazine-containing molecule can have a profound and often predictable impact on its key physicochemical properties, which in turn influences its pharmacokinetic behavior.

Modulation of Basicity (pKa)

Fluorine's strong electron-withdrawing inductive effect can significantly lower the pKa of the piperazine nitrogens. The magnitude of this effect is dependent on the position and number of fluorine atoms. For instance, a trifluoromethyl group on an adjacent aromatic ring will have a more pronounced pKa-lowering effect than a single fluorine atom further away.[12] This reduction in basicity can be highly advantageous. A lower pKa means that at physiological pH (around 7.4), a larger fraction of the piperazine will be in its neutral, un-ionized form. This can lead to:

-

Improved Membrane Permeability: The neutral form of a drug is generally more lipophilic and can more readily cross cell membranes, including the blood-brain barrier.

-

Reduced Off-Target Effects: High basicity can lead to interactions with acidic targets such as hERG potassium channels, which can cause cardiotoxicity. Lowering the pKa can mitigate these risks.

-

Enhanced Oral Bioavailability: By improving absorption across the gut wall, reducing pKa can lead to better oral bioavailability.[4]

Impact on Lipophilicity (LogP)

The effect of fluorination on lipophilicity (LogP) is more nuanced. While a single fluorine atom can slightly increase lipophilicity, the introduction of a trifluoromethyl group often enhances it more significantly.[13] This increased lipophilicity can improve a compound's ability to penetrate lipid membranes and access intracellular targets. However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance. Therefore, the strategic placement and number of fluorine atoms are crucial for achieving an optimal balance.

Table: Impact of Fluorination on Physicochemical Properties of Piperazine Derivatives

| Compound/Moiety | pKa (of conjugate acid) | LogP (calculated) | Key Implication |

| 1-Phenylpiperazine | ~8.7 | ~2.2 | Baseline |

| 1-(4-Fluorophenyl)piperazine | ~8.4 | ~2.4 | Modest pKa reduction, slight LogP increase |

| 1-(3-Trifluoromethylphenyl)piperazine | ~7.9 | ~3.5 | Significant pKa reduction, notable LogP increase |

Note: pKa and LogP values are approximate and can vary based on the specific compound and measurement/calculation method.

Case Studies in Drug Discovery: Fluorinated Piperazines in Action

The strategic use of fluorinated piperazines has led to the development of successful drugs across a range of therapeutic areas.

Posaconazole: An Antifungal Powerhouse

Posaconazole is a broad-spectrum triazole antifungal agent used to treat and prevent invasive fungal infections.[14] A key structural feature of posaconazole is its N-phenylpiperazine moiety, where the phenyl ring is substituted with a fluorine atom. This fluorinated piperazine unit is crucial for the drug's overall profile. While the detailed discovery narrative is proprietary, the inclusion of the fluorophenylpiperazine is consistent with a strategy to optimize the drug's pharmacokinetic properties, including its absorption and distribution, which are critical for an orally administered antifungal agent.[15] The piperazine itself provides a key linking element within the complex molecular structure.

Designer Drugs and CNS Agents

The N-arylpiperazine scaffold is a common feature in many centrally acting drugs, including antidepressants and antipsychotics.[16][17] The introduction of fluorine or trifluoromethyl groups to the aryl ring is a widely used strategy to fine-tune the drug's interaction with neurotransmitter receptors and to improve its ability to cross the blood-brain barrier.[18][19] For example, compounds like 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP) have been studied extensively for their effects on serotonergic neurotransmission.[18] While TFMPP itself is primarily a research chemical and a designer drug, its structure exemplifies the principles used in the design of legitimate CNS therapeutics.[19]

Future Outlook: New Frontiers in Fluorinated Piperazine Chemistry

The development of novel fluorinated piperazine derivatives continues to be an active area of research. Advances in late-stage functionalization are making it easier to create diverse libraries of these compounds for high-throughput screening.[2][20] Furthermore, a deeper understanding of the "fluorine effect" is enabling more rational, computer-aided design of molecules with optimized properties from the outset. As our ability to precisely control the structure and properties of these powerful building blocks improves, we can expect to see the continued emergence of innovative and effective fluorinated piperazine-based drugs in the years to come.

References

-

Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. (2023, October 3). Patsnap Synapse. [Link]

-

Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. (2017, August 21). ResearchGate. [Link]

-

What is the mechanism of Fluphenazine Maleate? (2024, July 17). Patsnap Synapse. [Link]

-

Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. (n.d.). National Center for Biotechnology Information. [Link]

-

What is the mechanism of Fluphenazine Decanoate? (2024, July 17). Patsnap Synapse. [Link]

-

Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (2012, December 5). Patsnap. [Link]

-

Synthesis and spectral properties of new piperazine derivatives and a structural study. (2018, September 22). ResearchGate. [Link]

-

Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (2012, August 13). Semantic Scholar. [Link]

- Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (n.d.).

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C−H Fluorination and Nucleophilic Aromatic Substitution. (n.d.). The Hartwig Group. [Link]

-

Fluphenazine. (n.d.). Wikipedia. [Link]

-

4-[ 18 F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[ 18 F]fluoroiodobenzene, Formed via Hypervalent λ 3 -Iodane Precursors: Application to Build-Up of the Dopamine D 4 Ligand [ 18 F]FAUC 316. (2014, December 31). MDPI. [Link]

-

Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. (n.d.). ResearchGate. [Link]

-

pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (n.d.). ResearchGate. [Link]

-

FLUPHENAZINE. (2022, January 26). New Drug Approvals. [Link]

-

Sequential mono-N-arylation of piperazine nitrogens. Part 1: A simplified method and its application to the preparation of a key N,N′-biaryl piperazine antifungal intermediate. (1999, July 30). Semantic Scholar. [Link]

-

Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. (n.d.). ChemRxiv. [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014, June 11). Journal of the American Chemical Society. [Link]

-

Chemical Properties of 1-(p-Fluorophenyl)piperazine (CAS 2252-63-3). (n.d.). Cheméo. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. [Link]

-

Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates. (2025, February 16). PubMed. [Link]

-

Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (n.d.). ResearchGate. [Link]

-

Late-Stage Fluorination: From Fundamentals to Application. (n.d.). National Center for Biotechnology Information. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI. [Link]

-

Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (n.d.). Cuestiones de Fisioterapia. [Link]

-

Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2024, December 15). PubMed. [Link]

-

Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2022, August 12). MDPI. [Link]

-

2-(3-Fluorophenyl)piperazine. (n.d.). PubChem. [Link]

-

1-(2-Fluorophenyl)piperazine. (n.d.). PubChem. [Link]

-

Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. (2017, August 15). SpringerLink. [Link]

-

Posaconazole. (2011, December 13). American Chemical Society. [Link]

-

Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. (2014, July 31). MDPI. [Link]

-

Caution! sec-Butylithium is very pyrophoric and must not be allowed to come into contact with the atmosphere. (n.d.). Organic Syntheses. [Link]

-

Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021, August 7). Auburn University. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). Semantic Scholar. [Link]

-

" Designer drug-Trifluoromethylphenylpiperazine derivatives (TFMPP)-A future potential peril towards modern society. (2017, August 8). ResearchGate. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). ResearchGate. [Link]

-

Piperazine: Its role in the discovery of pesticides. (n.d.). ResearchGate. [Link]

-

Pharmacokinetics and Pharmacodynamics of Posaconazole. (2020, April 22). National Center for Biotechnology Information. [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2025, October 17). ResearchGate. [Link]

-

Synthesis, characterization, and biological activity of novel azole piperazine congeners. (2023, April 4). Journal of Applied Pharmaceutical Science. [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fluphenazine - Wikipedia [en.wikipedia.org]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. mdpi.com [mdpi.com]

- 8. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]

- 9. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Late-Stage Functionalization of Complex Molecules through C−H Fluorination and Nucleophilic Aromatic Substitution | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. acs.org [acs.org]

- 16. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 17. Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. esmed.org [esmed.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Technical Application Note: Regioselective Synthesis of 1-(5-Fluoro-2-nitrophenyl)piperazine

[1]

Executive Summary

This application note details the regioselective synthesis of 1-(5-Fluoro-2-nitrophenyl)piperazine utilizing 2,5-difluoronitrobenzene (also referred to as 1,5-difluoro-2-nitrobenzene) as the starting substrate.[1]

This protocol addresses the critical challenge of regioselectivity in nucleophilic aromatic substitution (

Key Advantages of This Protocol

Chemical Strategy & Mechanism[1][2][3][4][5]

Substrate Analysis

The starting material, 2,5-difluoronitrobenzene (CAS: 364-74-9), possesses two potential leaving groups (fluorine atoms).[1][2] However, their reactivity toward nucleophilic attack differs significantly due to their position relative to the electron-withdrawing nitro (

-

Position 2 (Ortho): Highly activated. The

group exerts a strong inductive ( -

Position 5 (Meta): Deactivated/Non-activated. The resonance stabilization of the negative charge into the nitro group is not possible from the meta position.

Reaction Scheme

The reaction utilizes piperazine as the nucleophile. To prevent the formation of the bis-aryl dimer (where one piperazine molecule reacts with two benzene rings), piperazine is used in stoichiometric excess.

Figure 1: Reaction pathway demonstrating the selective displacement of the ortho-fluorine.[1]

Materials & Equipment

Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Role | CAS No. |

| 2,5-Difluoronitrobenzene | 159.09 | 1.0 | Substrate | 364-74-9 |

| Piperazine | 86.14 | 3.0 | Nucleophile | 110-85-0 |

| Potassium Carbonate ( | 138.21 | 1.5 | Acid Scavenger | 584-08-7 |

| Acetonitrile (MeCN) | - | Solvent | Reaction Medium | 75-05-8 |

| Ethyl Acetate / Hexane | - | - | Workup/Purification | - |

Equipment

-

Three-neck round-bottom flask (equipped with reflux condenser and temperature probe).[1]

-

Magnetic stirrer with hotplate.

-

Rotary evaporator.

-

Separatory funnel.

-

Vacuum filtration setup.

Experimental Protocol

Preparation

-

Safety Check: Ensure all work is performed in a fume hood. Nitroaromatics can be toxic; piperazine is a corrosive solid. Wear nitrile gloves and eye protection.

-

Solvent Prep: Use anhydrous Acetonitrile (MeCN) to minimize hydrolysis byproducts, although the reaction is relatively robust to moisture.

Synthesis Procedure (Standard Scale: 10 mmol)

-

Dissolution: In a 100 mL round-bottom flask, dissolve piperazine (2.58 g, 30 mmol, 3.0 eq) in Acetonitrile (40 mL).

-

Note: Piperazine may not fully dissolve at RT; a suspension is acceptable.

-

-

Base Addition: Add

(2.07 g, 15 mmol, 1.5 eq) to the mixture. -

Substrate Addition: Add 2,5-difluoronitrobenzene (1.59 g, 10 mmol, 1.0 eq) dropwise over 5 minutes while stirring.

-

Observation: The solution will likely turn yellow/orange immediately upon addition, indicating the formation of the amino-nitro chromophore.[1]

-

-

Reaction: Heat the mixture to 60°C and stir for 3–5 hours .

-

Monitoring: Check reaction progress via TLC (System: 50% EtOAc in Hexane).

-

Endpoint: Disappearance of the starting material spot (

) and appearance of a polar yellow product spot (

-

Workup & Isolation[1]

-

Concentration: Remove the majority of Acetonitrile using a rotary evaporator to reduce waste volume.

-

Quench: Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (50 mL) .

-

Chemistry: The excess piperazine and inorganic salts (

) will partition into the aqueous phase. The product remains in the organic phase.

-

-

Extraction: Separate the layers. Extract the aqueous layer once more with Ethyl Acetate (20 mL) to ensure full recovery.

-

Drying: Combine organic layers, dry over anhydrous

, filter, and concentrate to dryness. -

Crude Product: You will obtain a yellow/orange solid or viscous oil.

Purification (If required)

While the crude purity is often >90% due to the excess piperazine driving the reaction and the aqueous wash removing it, recrystallization may be necessary for pharmaceutical grade.

-

Recrystallization Solvent: Ethanol or Ethanol/Water (9:1).

-

Yield: Typical isolated yields range from 85% to 92% .

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Analytical Validation

To certify the product identity, compare spectral data against the following expected parameters:

-

Physical State: Yellow crystalline solid.

-

Melting Point: ~114–118 °C.

-

NMR (400 MHz,

-

7.75 (dd, 1H,

-

6.80–6.90 (m, 2H,

-

3.00–3.10 (m, 4H, Piperazine

-

2.95–3.05 (m, 4H, Piperazine

- 1.80 (bs, 1H, NH).

-

7.75 (dd, 1H,

- NMR: Single peak, confirming the retention of the fluorine atom at position 5.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Bis-arylation (Dimer formation) | Ensure Piperazine is in large excess (≥3 eq) . Add the nitrobenzene slowly to the piperazine solution. |

| Impure Product | Residual Piperazine | The aqueous wash was insufficient. Perform a second wash with water or brine. Piperazine is highly water-soluble.[1] |

| No Reaction | Temperature too low | Increase temperature to reflux (80°C). 2,5-DFNB is usually reactive, but older reagents may require energy. |

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24851776, 2,5-Difluoronitrobenzene. Retrieved from [Link]

- Liao, Y., et al. (2010).Synthesis and biological evaluation of novel piperazine derivatives. (General reference for conditions on fluoronitrobenzenes).

detailed protocol for nucleophilic aromatic substitution with piperazine

Application Note & Protocol

Topic: Detailed Protocol for Nucleophilic Aromatic Substitution with Piperazine Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Aryl Piperazines

The piperazine moiety is a cornerstone in modern medicinal chemistry, appearing in the structures of numerous blockbuster drugs.[1] Its prevalence is due to its unique physicochemical properties: the two nitrogen atoms provide sites for substitution, influence solubility and basicity, and can engage in crucial hydrogen bonding interactions with biological targets. One of the most robust and widely utilized methods for forging the critical C-N bond between an aromatic system and a piperazine ring is the Nucleophilic Aromatic Substitution (SNAr) reaction.

Unlike electrophilic aromatic substitution, which targets electron-rich arenes, SNAr is designed for electron-deficient aromatic systems.[2] This reaction allows for the installation of the piperazine scaffold onto activated aromatic and heteroaromatic rings, a key step in the synthesis of compounds across therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[3] This guide provides a detailed examination of the SNAr reaction with piperazine, from its underlying mechanism to a field-tested laboratory protocol, designed for practical application by researchers in drug discovery and development.

Pillar 1: The SNAr Mechanism - An Addition-Elimination Pathway

The SNAr reaction is not a single-step displacement. It proceeds via a well-established two-step addition-elimination mechanism .[4] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

-

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (piperazine) on an electron-poor aromatic ring at the carbon atom bearing the leaving group (typically a halide). This step is generally the rate-determining step of the reaction.[2] The attack disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[4]

-

Stabilization of the Intermediate: The stability of the Meisenheimer complex is the key to a successful SNAr reaction. This stability is achieved through the delocalization of the negative charge onto an electron-withdrawing group (EWG) positioned ortho or para to the site of attack.[5] If the EWG is in the meta position, it cannot participate in resonance stabilization, and the reaction rate is significantly diminished.[2]

-

Elimination & Aromatization: In the final step, the leaving group is expelled, and the aromaticity of the ring is restored. This step is typically fast. The overall reaction results in the net substitution of the leaving group with the piperazine nucleophile.

Caption: Figure 1: The SNAr Addition-Elimination Mechanism.

Pillar 2: Core Components & Experimental Causality

The success of an SNAr reaction hinges on the careful selection of four key components: the substrate, the nucleophile, the solvent, and the base.

The Aromatic Substrate: Activating the Ring

-

Electron-Withdrawing Groups (EWGs): The aromatic ring must be "activated" towards nucleophilic attack. This is achieved by the presence of at least one strong EWG. Common activating groups include nitro (-NO₂), cyano (-CN), sulfonyl (-SO₂R), and carbonyl (-COR) groups.[5] For heteroaromatic systems, the ring nitrogen atoms themselves can act as powerful activators, as seen in the reaction of piperazine with pentafluoropyridine.[6]

-

Leaving Group (LG): The nature of the leaving group is also crucial. The typical reactivity order for halogens in SNAr is F > Cl > Br > I. This is counterintuitive compared to SN1/SN2 reactions and arises because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and accelerating the initial nucleophilic attack, which is the rate-determining step.[2]

-

Positional Isomers: The EWG must be positioned ortho or para to the leaving group to enable resonance stabilization of the Meisenheimer complex. Meta isomers react much more slowly, if at all.[5]

The Nucleophile: Piperazine

Piperazine is a potent, symmetrical diamine. Its secondary amine nitrogens are effective nucleophiles.

-

Mono- vs. Di-substitution: A primary challenge is controlling selectivity. Since the product of the first substitution, an N-arylpiperazine, still contains a secondary amine, it can react with a second molecule of the aryl halide to form an undesired symmetrically 1,4-diarylpiperazine. To favor mono-substitution, a significant excess of piperazine (typically 5-10 equivalents) is often used, leveraging Le Châtelier's principle to drive the reaction towards the desired product.[1][3] Alternatively, one of the piperazine nitrogens can be protected with a group like Boc (tert-butyloxycarbonyl) to ensure only mono-arylation occurs.

The Solvent: Creating the Right Environment

Polar aprotic solvents are the standard choice for SNAr reactions.[7] They can solvate the cationic counter-ion of the base but do not strongly solvate the nucleophile, leaving it "bare" and highly reactive.

-

Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are excellent choices.[7]

-

Causality: These solvents possess high dielectric constants that help stabilize the charged Meisenheimer intermediate, thereby lowering the activation energy of the first step.

The Base: The Essential Auxiliary

A base is required to neutralize the acid (e.g., HCl, HF) that is generated as the reaction proceeds.[7] If not neutralized, this acid will protonate the piperazine nucleophile, rendering it inactive.

-

Common Bases: Weakly nucleophilic inorganic bases are preferred to avoid competing reactions. Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are the most common choices.[6] Organic bases like N,N-diisopropylethylamine (DIPEA) can also be used.[8]

-

Stoichiometry: Typically, 1.5 to 2.0 equivalents of the base are used to ensure the reaction medium remains basic throughout the process.[7]

Pillar 3: Field-Tested Experimental Protocol

This protocol describes a general procedure for the SNAr reaction between an activated aryl halide and piperazine to yield a mono-N-arylpiperazine.

Reaction Scheme: Ar-X + Piperazine → Ar-Piperazine + HX

Materials & Equipment

-

Reagents:

-

Activated Aryl Halide (e.g., 1-fluoro-4-nitrobenzene) (1.0 eq)

-

Piperazine (anhydrous) (5.0 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl Acetate (EtOAc), reagent grade

-

Brine (saturated aqueous NaCl solution)

-

Deionized Water

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Step-by-Step Methodology

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the activated aryl halide (1.0 eq).

-

Add piperazine (5.0 eq) followed by potassium carbonate (2.0 eq). Expert Tip: Using a large excess of piperazine minimizes the formation of the di-substituted byproduct.

-

Add anhydrous DMSO to achieve a concentration of approximately 0.2-0.5 M with respect to the limiting reagent (the aryl halide).

-

Fit the flask with a condenser and place it in a heating mantle or oil bath.

-

-

Reaction Execution:

-

Begin stirring the mixture at room temperature.

-

Heat the reaction to the desired temperature (typically 80-120 °C). The optimal temperature will depend on the reactivity of the specific aryl halide.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 4-24 hours).

-

-

Workup Procedure:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing a significant volume of deionized water (approx. 10x the volume of DMSO used).

-

Extract the aqueous layer with ethyl acetate (3x). Causality: The desired N-arylpiperazine product is typically more soluble in the organic solvent, while the excess piperazine, salts, and DMSO will preferentially partition into the aqueous phase.

-

Combine the organic extracts.

-

Wash the combined organic layer with water (2x) and then with brine (1x) to remove residual DMSO and salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product will likely contain unreacted piperazine and other impurities.

-

Purify the crude material using flash column chromatography on silica gel. A gradient elution system, such as ethyl acetate in hexanes or dichloromethane/methanol, is typically effective. The polarity of the eluent will need to be optimized based on the properties of the specific product.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final N-arylpiperazine.

-

Data Presentation & Visualization

Table 1: Typical SNAr Reaction Parameters

| Component | Example Reagent | Molar Eq. | Function |

| Aryl Substrate | 1-Fluoro-4-nitrobenzene | 1.0 | Electrophile |

| Nucleophile | Piperazine | 5.0 | Nucleophile |

| Base | Potassium Carbonate (K₂CO₃) | 2.0 | Acid Scavenger |

| Solvent | DMSO | - | Polar Aprotic Medium |

| Temperature | 100 °C | - | Provides Activation Energy |

| Time | 12 h | - | Reaction Duration |

digraph "SNAr_Workflow" { graph [fontname="Arial", fontsize=14, labelloc="t", label="Figure 2: Experimental Workflow for S N Ar with Piperazine"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Nodes Setup [label="1. Reaction Setup\n(Aryl Halide, Piperazine, K2CO3, DMSO)"]; Reaction [label="2. Heating & Monitoring\n(80-120 °C, TLC/LC-MS)"]; Workup [label="3. Aqueous Workup\n(Water Quench, EtOAc Extraction)"]; Drying [label="4. Drying & Concentration\n(MgSO4, Rotovap)"]; Purification [label="5. Purification\n(Silica Gel Chromatography)"]; Product [label="Pure N-Arylpiperazine", fillcolor="#34A853"];

// Edges Setup -> Reaction; Reaction -> Workup; Workup -> Drying; Drying -> Purification; Purification -> Product; }

Caption: Figure 2: A streamlined workflow for the synthesis and purification of N-arylpiperazines.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | Insufficient temperature; Deactivated substrate; Wet reagents/solvents. | Increase reaction temperature; Confirm substrate has ortho/para EWG; Use anhydrous reagents and solvents. |

| Formation of Di-substituted Product | Insufficient excess of piperazine. | Increase the molar equivalents of piperazine to 8-10 eq.; Consider using N-Boc-piperazine. |

| Complex Mixture of Byproducts | Reaction temperature too high; Competing side reactions. | Lower the reaction temperature and increase reaction time; Ensure the base is non-nucleophilic. |

| Difficult Purification | Product and starting piperazine have similar polarity. | Perform an acid wash (e.g., dilute HCl) during workup to protonate and remove excess piperazine into the aqueous layer. |

Safety & Handling Precautions

-

Piperazine: Piperazine is corrosive and can cause severe skin burns and eye damage. It is also a respiratory and skin sensitizer.[9][10] Always handle piperazine in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][11]

-

Solvents: Anhydrous polar aprotic solvents like DMSO and DMF can be absorbed through the skin. Avoid direct contact.

-

Reactions: SNAr reactions can be exothermic. For larger-scale reactions, ensure adequate cooling is available.

-

Incompatibilities: Piperazine should be stored away from strong acids, strong oxidants, and acid anhydrides.[9][12]

References

-

ResearchGate. The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. Available at: [Link]

-

Oxford Learning Link. Chapter 7 Nucleophilic aromatic substitution. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Available at: [Link]

-

Fisher Scientific. Aromatic Nucleophilic Substitution. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Available at: [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

-

MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

-

PMC. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]

-

BYJU'S. Nucleophilic aromatic substitution. Available at: [Link]

-

ACS Publications. A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. Available at: [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. byjus.com [byjus.com]

- 6. researchgate.net [researchgate.net]

- 7. Lab Reporter [fishersci.co.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. echemi.com [echemi.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. carlroth.com [carlroth.com]

- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Application Notes and Protocols: The Strategic Use of 1-(5-Fluoro-2-nitrophenyl)piperazine in Modern Drug Discovery

Introduction: The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in marketed drugs across a wide array of therapeutic areas, including antipsychotics, antidepressants, and antihistamines.[1][2] Its unique physicochemical properties—a six-membered ring with two opposing nitrogen atoms—confer structural rigidity, favorable pharmacokinetic profiles (such as improved aqueous solubility and oral bioavailability), and versatile synthetic handles for molecular optimization.[2][3][4] Within this broad class, arylpiperazines, and specifically functionalized phenylpiperazines, have emerged as critical pharmacophores for targeting G-protein coupled receptors (GPCRs) in the central nervous system (CNS).[5]

This document provides a detailed guide on the application of 1-(5-Fluoro-2-nitrophenyl)piperazine , a key chemical building block, in the discovery and development of novel CNS-active agents. We will explore its strategic utility, provide detailed synthetic protocols for its transformation into advanced intermediates, and outline methodologies for the biological evaluation of its derivatives, particularly as modulators of dopaminergic and serotonergic pathways implicated in neuropsychiatric disorders.[6][7]

Part 1: The Strategic Value of this compound

This compound is not merely a synthetic intermediate; it is a strategically designed building block that offers several advantages in a drug discovery campaign.

-

The Phenylpiperazine Core: This moiety is a well-established pharmacophore for a multitude of CNS targets, including dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇) receptors.[6][8][9][10] Its presence in drugs like Aripiprazole and Vilazodone underscores its clinical relevance.[2][11] The piperazine nitrogens provide a key basic center for receptor interaction and a convenient point for introducing linkers to explore different chemical spaces.

-

The Ortho-Nitro Group: The nitro group is a powerful electron-withdrawing group and a versatile synthetic handle. Its primary utility lies in its facile reduction to an aniline moiety. This transformation from this compound to 4-(piperazin-1-yl)-2-fluoroaniline opens up a vast array of subsequent chemical reactions, including amide bond formation, sulfonylation, reductive amination, and participation in the synthesis of new heterocyclic rings. This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

-

The Meta-Fluoro Substituent: The fluorine atom provides several benefits. It can enhance metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, its electronegativity can modulate the pKa of the nearby aniline (once the nitro group is reduced), influencing its binding interactions with target proteins. Fluorine substitution is a common strategy in medicinal chemistry to fine-tune potency, selectivity, and pharmacokinetic properties.[12]

The combination of these three features makes this compound a highly valuable starting material for creating novel ligands targeting key CNS receptors.

Part 2: Synthetic Protocols and Applications

The primary application of this compound in drug discovery begins with the reduction of the nitro group to form the corresponding aniline. This key intermediate can then be elaborated into a variety of potential drug candidates.

Workflow for Synthesis of a Target Ligand

Below is a representative workflow illustrating the conversion of this compound into a hypothetical multi-target CNS ligand, designed to engage with serotonin and/or dopamine receptors.

Caption: General workflow from starting material to biological evaluation.

Protocol 2.1: Synthesis of Key Intermediate: 4-(Piperazin-1-yl)-2-fluoroaniline

This protocol describes the catalytic hydrogenation of this compound. This is a crucial first step that unmasks the aniline functionality for subsequent reactions.

Materials:

-

This compound

-

Palladium on carbon (10% w/w)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Parr shaker or similar hydrogenation apparatus

-

Celite or a suitable filter aid

Procedure:

-

Vessel Preparation: To a suitable hydrogenation vessel, add this compound (1.0 eq).

-

Solvent Addition: Add methanol or ethanol to dissolve the starting material (approx. 10-20 mL per gram of substrate).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol% Pd relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality Note: Pd/C is an efficient catalyst for the reduction of aromatic nitro groups. The inert atmosphere prevents accidental ignition of the catalyst, which can be pyrophoric.

-

Hydrogenation: Secure the vessel to a Parr shaker or similar apparatus. Purge the vessel with hydrogen gas 3-5 times to remove air.

-

Pressurize the vessel with hydrogen gas (typically 40-50 psi).

-

Begin agitation and heat the reaction mixture to a moderate temperature (e.g., 30-40 °C) if necessary to drive the reaction to completion.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-6 hours). The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the aniline product will be observed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional solvent (MeOH or EtOH) to ensure complete recovery of the product. Causality Note: Celite provides a fine filtration medium that effectively removes the solid catalyst particles without clogging.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude 4-(piperazin-1-yl)-2-fluoroaniline.

-

Purification (if necessary): The crude product is often of sufficient purity for the next step. If further purification is required, it can be achieved by column chromatography on silica gel.

Protocol 2.2: Synthesis of a Target Molecule via Amide Coupling

This protocol details the coupling of the key aniline intermediate with a carboxylic acid, a common strategy to build molecules that can interact with the orthosteric or allosteric sites of GPCRs.[13]

Materials:

-

4-(Piperazin-1-yl)-2-fluoroaniline (from Protocol 2.1)

-

A selected carboxylic acid (R-COOH, e.g., 4-cyanobenzoic acid)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Hydroxybenzotriazole (HOBt) or a suitable alternative coupling agent

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve the selected carboxylic acid (1.1 eq) in DMF or DCM.

-

Activation: Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Stir at room temperature for 20-30 minutes. Causality Note: EDC and HOBt react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the aniline nitrogen. HOBt also helps to suppress side reactions and racemization.

-

Aniline Addition: To the activated acid mixture, add a solution of 4-(piperazin-1-yl)-2-fluoroaniline (1.0 eq) in the same solvent.

-

Base Addition: Add DIPEA (2.0-3.0 eq) to the reaction mixture. Causality Note: The base is required to neutralize the HCl salt of EDC and the HOBt, and to deprotonate the aniline, increasing its nucleophilicity.

-

Reaction: Stir the reaction at room temperature overnight.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the aniline.

-

Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final target compound.

Part 3: Biological Evaluation Protocols

Once synthesized, derivatives of this compound must be evaluated for their biological activity. A primary assessment for CNS-targeted agents involves determining their affinity for relevant receptors.

Signaling Pathway for a D₂-like Receptor Antagonist

Atypical antipsychotics often function by antagonizing dopamine D₂ receptors and modulating serotonin receptors.[6] The diagram below illustrates the canonical signaling pathway inhibited by a D₂ antagonist.

Caption: Inhibition of D₂ receptor signaling by an antagonist compound.

Protocol 3.1: Radioligand Competition Binding Assay for Dopamine D₂ Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for the dopamine D₂ receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D₂ receptor (e.g., HEK-293 or CHO cells).

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (a high-affinity D₂ antagonist).

-

Test compounds (synthesized derivatives).

-

Non-specific binding control: Haloperidol or unlabeled Spiperone at a high concentration (e.g., 10 µM).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well filter plates (e.g., GF/B or GF/C filters).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. A typical concentration range would be from 10 pM to 100 µM.

-

Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Cell membranes + Radioligand + Assay Buffer.

-

Non-Specific Binding (NSB): Cell membranes + Radioligand + High concentration of unlabeled ligand (e.g., 10 µM Haloperidol).

-

Test Compound Wells: Cell membranes + Radioligand + Serial dilutions of the test compound.

-

-

Incubation: Add cell membranes (typically 10-20 µg protein per well) to all wells. Add the radioligand at a concentration near its Kd value (e.g., 0.1-0.5 nM for [³H]-Spiperone). Add the test compounds or NSB control. The final assay volume is typically 200-250 µL.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand. Causality Note: Rapid filtration and cold washing are critical to trap the receptor-ligand complexes on the filter while minimizing their dissociation.

-

Scintillation Counting: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

For each test compound concentration, calculate the percent inhibition of specific binding: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)]).

-

Plot the % Inhibition against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., Prism software) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Data Presentation:

| Compound ID | Target Receptor | Radioligand | Ki (nM) |

| Control-1 | Dopamine D₂ | [³H]-Spiperone | 5.2 |

| Test-Cmpd-A | Dopamine D₂ | [³H]-Spiperone | 15.8 |

| Test-Cmpd-B | Dopamine D₂ | [³H]-Spiperone | 2.1 |

Conclusion

This compound represents a strategically valuable starting point for the synthesis of novel drug candidates, particularly for complex CNS disorders. Its pre-installed phenylpiperazine core, combined with the synthetically versatile nitro group and the beneficial fluoro substituent, provides a robust platform for medicinal chemists. By following systematic synthetic and biological evaluation protocols as outlined in these notes, researchers can efficiently navigate the early stages of drug discovery, from initial hit generation to lead optimization, ultimately accelerating the development of new and improved therapeutics.

References

-

Yevich, J. P., et al. (1992). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. Journal of Medicinal Chemistry. Available at: [Link]

-

Mach, R. H., et al. (2005). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Fraga, C. A., et al. (2013). Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. European Journal of Medicinal Chemistry. Available at: [Link]

-